2-(Carbamoylmethyl)furan-3-carboxylic acid
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Overview
Description
2-(Carbamoylmethyl)furan-3-carboxylic acid is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a carbamoylmethyl group at the second position and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylmethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the carbamoylmethyl and carboxylic acid groups. One common method involves the reaction of 2-furancarboxylic acid with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylmethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid.
Reduction: The carbamoylmethyl group can be reduced to form 2-(aminomethyl)furan-3-carboxylic acid.
Substitution: The carboxylic acid group can undergo esterification to form esters of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols in the presence of acid catalysts for esterification reactions.
Major Products:
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: 2-(Aminomethyl)furan-3-carboxylic acid.
Substitution: Esters of this compound.
Scientific Research Applications
2-(Carbamoylmethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Carbamoylmethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylmethyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Furancarboxylic acid: Lacks the carbamoylmethyl group, making it less versatile in chemical reactions.
Furan-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, which can alter its reactivity and applications.
2-(Aminomethyl)furan-3-carboxylic acid: Similar structure but with an amino group instead of a carbamoylmethyl group, affecting its chemical properties and biological activity.
Uniqueness: 2-(Carbamoylmethyl)furan-3-carboxylic acid is unique due to the presence of both carbamoylmethyl and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGJWKQSSXDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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